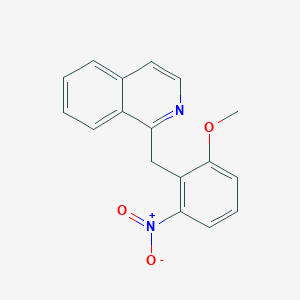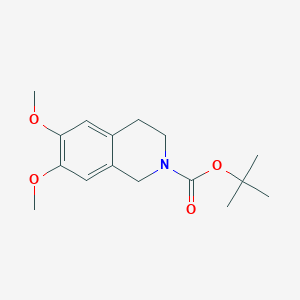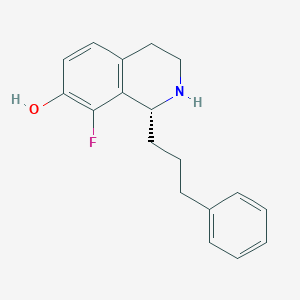![molecular formula C11H13ClN3O2P B11841248 N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide CAS No. 956-94-5](/img/structure/B11841248.png)
N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide is a chemical compound that features a benzamide core substituted with a chloro group and a phosphoryl group bearing two aziridine rings. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in various fields, including medicinal chemistry and polymer science, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with di(aziridin-1-yl)phosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols.
Ring-Opening Reactions: The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of more complex structures.
Oxidation and Reduction: The phosphoryl group can participate in oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Ring-Opening Reactions: Nucleophiles such as alcohols, amines, or thiols in the presence of acids or bases.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, amino, or thio-substituted derivatives.
Ring-Opened Products: Linear or branched amines, alcohols, or thiols.
Oxidized or Reduced Products: Phosphine oxides or phosphines.
Scientific Research Applications
2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential anticancer agents due to its ability to alkylate DNA.
Polymer Science: Utilized in the synthesis of polyamines through ring-opening polymerization of aziridine rings, which are useful in creating antibacterial and antimicrobial coatings.
Bioconjugation: Employed in the modification of biomolecules due to its reactive aziridine rings, which can form covalent bonds with nucleophilic sites on proteins or nucleic acids.
Material Science: Applied in the development of novel materials with unique properties, such as enhanced mechanical strength or chemical resistance.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide primarily involves the alkylation of nucleophilic sites on biomolecules. The aziridine rings are highly strained and reactive, allowing them to form covalent bonds with nucleophiles such as amino, hydroxyl, or thiol groups. This alkylation can lead to the cross-linking of DNA or proteins, disrupting their normal function and leading to cell death, which is particularly useful in anticancer applications.
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also contain aziridine rings and are used in similar applications, such as anticancer agents and bioconjugation.
Aziridine-1-carbaldehyde oximes: Known for their cytotoxic activity and potential as anticancer agents.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another compound with a chloro group and nitrogen-containing heterocycles, used in medicinal chemistry.
Uniqueness
2-Chloro-N-(di(aziridin-1-yl)phosphoryl)benzamide is unique due to the presence of both a chloro group and two aziridine rings attached to a phosphoryl group. This combination of functional groups provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in different fields of research.
Properties
CAS No. |
956-94-5 |
|---|---|
Molecular Formula |
C11H13ClN3O2P |
Molecular Weight |
285.66 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide |
InChI |
InChI=1S/C11H13ClN3O2P/c12-10-4-2-1-3-9(10)11(16)13-18(17,14-5-6-14)15-7-8-15/h1-4H,5-8H2,(H,13,16,17) |
InChI Key |
NVUAFMIGFSGYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(NC(=O)C2=CC=CC=C2Cl)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




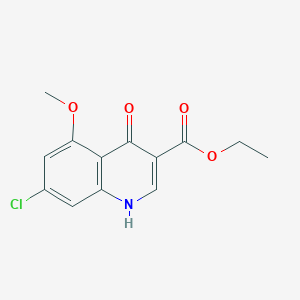
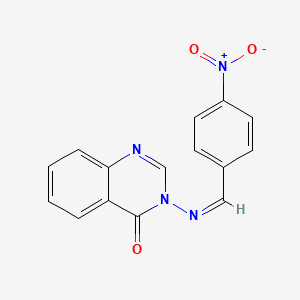
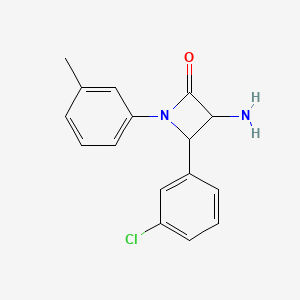
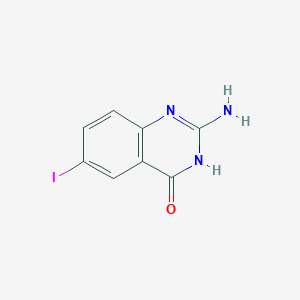
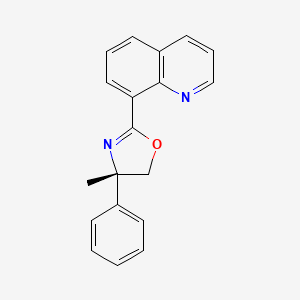
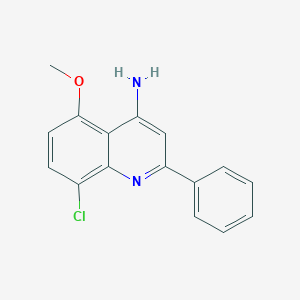
![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)


